6-(Biotinamido)hexylazide
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Overview
Description
6-(Biotinamido)hexylazide is a biotinylation reagent used in click chemistry. It reacts with alkyne molecules to form stable triazole linkages. This compound is particularly useful in bioconjugation and labeling applications due to its ability to form strong and stable bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Biotinamido)hexylazide typically involves the reaction of biotin with hexylamine to form 6-(biotinamido)hexanoic acid. This intermediate is then converted to its azide form using sodium azide under appropriate reaction conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 6-(Biotinamido)hexylazide primarily undergoes click chemistry reactions, specifically azide-alkyne cycloaddition. This reaction forms a stable triazole linkage, which is highly useful in bioconjugation .
Common Reagents and Conditions:
Reagents: Alkynes, copper(I) catalysts.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products: The major product of the reaction between this compound and an alkyne is a triazole-linked biotinylated compound .
Scientific Research Applications
6-(Biotinamido)hexylazide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation to label proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in the development of diagnostic tools and targeted drug delivery systems.
Industry: Applied in the production of biotinylated products for various biochemical assays.
Mechanism of Action
The mechanism of action of 6-(Biotinamido)hexylazide involves its reaction with alkyne groups to form a stable triazole linkage. This reaction is facilitated by copper(I) catalysts, which accelerate the cycloaddition process. The resulting triazole linkage is highly stable and resistant to hydrolysis, making it ideal for bioconjugation applications .
Comparison with Similar Compounds
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester: Another biotinylation reagent with a similar spacer arm length but different reactive group.
Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester: Features an extended spacer arm to reduce steric hindrance in binding.
Uniqueness: 6-(Biotinamido)hexylazide is unique due to its azide functional group, which allows it to participate in click chemistry reactions. This property makes it highly versatile for bioconjugation and labeling applications .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-azidohexyl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6O2S/c17-22-19-10-6-2-1-5-9-18-14(23)8-4-3-7-13-15-12(11-25-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)/t12-,13-,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCSBODFFJKHKE-YDHLFZDLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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